2,4-Dichloro-6-methoxyquinoline

Description

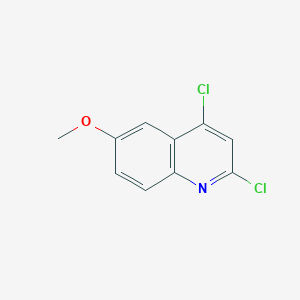

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAYQQYYACASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359166 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70049-46-6 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dichloro-6-methoxyquinoline from p-Anisidine: A Technical Guide

This document provides a comprehensive technical guide for the synthesis of 2,4-dichloro-6-methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] The primary focus of this guide is a direct, one-pot synthetic route starting from the readily available p-anisidine. This method offers an efficient pathway to the target molecule, avoiding multiple intermediate isolation steps.

Reaction Overview

The synthesis of 2,4-dichloro-6-methoxyquinoline from p-anisidine can be effectively achieved through a one-pot reaction with malonic acid and phosphorus oxychloride.[1] This process involves the condensation of the aniline with malonic acid, followed by cyclization and subsequent chlorination facilitated by the phosphorus oxychloride, which also acts as the reaction solvent.

A variety of named reactions are traditionally employed for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses.[2][4][5][6][7] However, the direct method presented here is particularly advantageous for producing the 2,4-dichloro substituted quinoline core from an arylamine.

Experimental Protocol

This section details the experimental procedure for the synthesis of 2,4-dichloro-6-methoxyquinoline from p-anisidine.

Materials:

-

p-Anisidine

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

5 M Sodium hydroxide (NaOH) solution

-

Hexane

-

Ethyl acetate (EtOAc)

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (10 mmol) and malonic acid (15 mmol).

-

Carefully add phosphorus oxychloride (20 ml) to the flask.

-

Heat the reaction mixture to reflux with continuous stirring for 5 hours.[1]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Carefully neutralize the mixture by making it alkaline with a 5 M sodium hydroxide solution.

-

The crude product will precipitate as a brown solid. Filter the solid using a Buchner funnel.

-

Purify the crude product by column chromatography using a hexane-ethyl acetate (95:5) solvent system.[1]

-

The final product, 2,4-dichloro-6-methoxyquinoline, is obtained as off-white needles.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized 2,4-dichloro-6-methoxyquinoline.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂NO | [1] |

| Molecular Weight | 228.07 g/mol | [1] |

| Appearance | Off-white needles | [1] |

| Yield | Not explicitly stated, but the procedure is reported to be effective. | [1] |

| Melting Point | Not specified in the provided reference. | |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

Visualizations

Reaction Pathway:

Caption: One-pot synthesis of 2,4-dichloro-6-methoxyquinoline.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. iipseries.org [iipseries.org]

"physicochemical properties of 2,4-Dichloro-6-methoxyquinoline"

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxyquinoline is a halogenated quinoline derivative. The quinoline ring system is a foundational scaffold in medicinal chemistry, with a wide range of identified medicinal properties including antiprotozoal, antibacterial, antifungal, and antiviral activities[1]. As a dichlorinated and methoxy-substituted variant, this compound serves as a valuable intermediate in organic synthesis and a subject of interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and a summary of its structural features.

Physicochemical Properties

The known physical and chemical properties of 2,4-Dichloro-6-methoxyquinoline are summarized below. The data is a combination of experimentally determined values and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂NO | [1][2] |

| Molar Mass | 228.07 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 170.5-171.5 °C | [3] |

| Boiling Point | 327.9 ± 37.0 °C (Predicted) | [2][3] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | -1.09 ± 0.50 (Predicted) | [2][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and for the further development of related compounds. The following sections detail the synthesis and structural characterization of 2,4-Dichloro-6-methoxyquinoline.

Synthesis of 2,4-Dichloro-6-methoxyquinoline[3]

This protocol describes a method for synthesizing the title compound from p-anisidine and malonic acid.

Materials and Equipment:

-

3-necked round-bottomed flask

-

Condenser

-

Stirring bar

-

Phosphorus (V) chloride oxide (POCl₃)

-

Malonic acid

-

p-Anisidine (p-Aminoanisole)

-

Crushed ice

-

Concentrated ammonium hydroxide

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Column chromatography setup (Silica gel)

-

Eluent: 0-5% ethyl acetate in hexane solution

Procedure:

-

To a 3-necked round-bottomed flask equipped with a condenser and stirrer, add phosphorus (V) chloride oxide (40 mL, 1.5 M) and malonic acid (6.244 g, 60.00 mmol).

-

Add p-Anisidine (9.236 g, 75.00 mmol) in small portions over a 15-minute period while stirring.

-

Heat the reaction mixture to reflux and maintain continuous stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into 700 mL of crushed ice.

-

Adjust the pH of the resulting aqueous solution to 10 using concentrated ammonium hydroxide (approximately 85 mL).

-

Extract the aqueous phase with dichloromethane. Combine the organic layers.

-

Dry the combined organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.

-

Purify the crude product using column chromatography with an eluent of 0-5% ethyl acetate in hexane to yield 2,4-dichloro-6-methoxyquinoline as a pale yellow solid (4.7812 g, 35% yield).[3]

Structural Characterization: Single-Crystal X-ray Diffraction[1]

The definitive molecular structure and crystal packing were determined by single-crystal X-ray diffraction.

Experimental Details:

-

Crystal Data: A suitable crystal of size 0.25 × 0.18 × 0.15 mm was used. The compound crystallizes in a triclinic system.

-

Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 290(2) K. A total of 5720 reflections were measured.

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.

The analysis revealed a planar molecule (excluding the methyl hydrogen atoms) with a maximum deviation of 0.0385 (1) Å. The crystal packing is stabilized by π–π stacking interactions between inversion-related molecules, with a centroid-to-centroid distance of 3.736 (3) Å.[1]

General Physicochemical Analysis Protocols

While specific experimental details for determining every property of this exact compound are not published in a single source, the following standard methods are typically employed for characterization.

-

Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. The product from the synthesis was characterized by thin-film IR spectroscopy, showing νₘₐₓ at 3084, 3013, and 2982 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the arrangement of protons and carbons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.

-

-

Solubility: Typically determined by adding a known amount of the compound to a specific solvent until saturation is reached, followed by quantification of the dissolved solute, often using UV-Vis spectroscopy or HPLC. The solubility of quinoline derivatives can be pH-dependent.[4]

-

Lipophilicity (LogP): Can be determined experimentally using methods like the shake-flask method with n-octanol and water, or by reversed-phase high-performance liquid chromatography (RP-HPLC). It is a critical parameter for predicting a drug's ability to cross cell membranes.[5]

Biological Context

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.[1][6] While specific signaling pathway interactions for 2,4-Dichloro-6-methoxyquinoline are not extensively documented in the public domain, the general class of quinoline compounds has been shown to exhibit activities such as:

-

Anticancer: Various quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents, with some acting as inhibitors of specific enzyme targets like tyrosine kinases.[6][7]

-

Antimicrobial: The quinoline scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiprotozoal properties.[1]

-

Antiviral: Certain derivatives have shown promise as antiviral agents.[1]

The physicochemical properties outlined in this guide, such as lipophilicity and pKa, are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), which in turn influences its biological activity and potential as a drug candidate.[5]

References

- 1. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,4-DICHLORO-6-METHOXYQUINOLINE CAS#: 70049-46-6 [amp.chemicalbook.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2,4-Dichloro-6-methoxyquinoline CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methoxyquinoline, a halogenated quinoline derivative. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A thorough experimental protocol for its synthesis is provided, alongside in-depth crystallographic data that elucidates its solid-state structure. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide includes established protocols for evaluating the cytotoxicity of quinoline derivatives, laying the groundwork for future research into its potential therapeutic applications. The guide also presents a hypothetical signaling pathway and an experimental workflow for assessing anticancer activity, providing a conceptual framework for further investigation.

Chemical and Physical Properties

2,4-Dichloro-6-methoxyquinoline is a solid, off-white crystalline compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference(s) |

| CAS Number | 70049-46-6 | [1][2] |

| Molecular Formula | C₁₀H₇Cl₂NO | [1] |

| Molecular Weight | 228.07 g/mol | [1] |

| Appearance | Off-white needles | [3] |

| Melting Point | Not reported | |

| Boiling Point | 327.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis

The synthesis of 2,4-Dichloro-6-methoxyquinoline can be achieved through a one-pot reaction from an aryl amine, malonic acid, and phosphorus oxychloride.[3]

Experimental Protocol

Materials:

-

p-Anisidine (10 mmol)

-

Malonic acid (15 mmol)

-

Phosphorus oxychloride (20 ml)

-

Crushed ice

-

5 M Sodium hydroxide

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) is heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The cooled mixture is then poured into crushed ice with vigorous stirring.[3]

-

The solution is made alkaline by the addition of 5 M sodium hydroxide.[3]

-

The resulting crude product, a brown solid, is collected by filtration.[3]

-

Purification of the crude product is performed using column chromatography with a mobile phase of 95:5 hexane-EtOAc. This yields the pure 2,4-Dichloro-6-methoxyquinoline as off-white needles.[3]

Synthesis Workflow

Crystallographic Data

The solid-state structure of 2,4-Dichloro-6-methoxyquinoline has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in a triclinic system. The detailed crystallographic data are presented below.

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a (Å) | 7.431(2) | [3] |

| b (Å) | 8.889(2) | [3] |

| c (Å) | 9.083(4) | [3] |

| α (°) | 116.660(19) | [3] |

| β (°) | 102.301(2) | [3] |

| γ (°) | 104.150(14) | [3] |

| Volume (ų) | 482.5(3) | [3] |

| Z | 2 | [3] |

| Radiation | Mo Kα | [3] |

| Temperature (K) | 290(2) | [3] |

Biological Activity and Potential Applications

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research into the biological potential of 2,4-Dichloro-6-methoxyquinoline, a standard protocol for determining its cytotoxicity against cancer cell lines is provided below.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,4-Dichloro-6-methoxyquinoline in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Signaling Pathway

Given the known mechanisms of other quinoline-based anticancer agents, it is plausible that 2,4-Dichloro-6-methoxyquinoline could exert its effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Activity Assessment

A logical workflow for the initial assessment of the anticancer properties of 2,4-Dichloro-6-methoxyquinoline is outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

Conclusion

2,4-Dichloro-6-methoxyquinoline is a readily synthesizable compound with a well-defined solid-state structure. While its biological activities remain to be fully elucidated, its quinoline core suggests potential for further investigation as a cytotoxic agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating future studies to unlock the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methoxyquinoline in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,4-Dichloro-6-methoxyquinoline

A summary of the available physical and chemical properties for 2,4-dichloro-6-methoxyquinoline is presented below. These properties are essential for understanding the compound's behavior and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂NO | [1] |

| Molar Mass | 228.07 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 170.5-171.5 °C | [2] |

| Boiling Point (Predicted) | 327.9 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | -1.09 ± 0.50 | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a solid compound, such as 2,4-dichloro-6-methoxyquinoline, in an organic solvent. This method is based on the principle of forming a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2,4-Dichloro-6-methoxyquinoline (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology

1. Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a precise amount of 2,4-dichloro-6-methoxyquinoline and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a specific concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

Analyze each standard using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve of response (e.g., peak area or absorbance) versus concentration. This curve will be used to determine the concentration of the saturated solutions.

2. Sample Preparation and Equilibration:

-

Add an excess amount of solid 2,4-dichloro-6-methoxyquinoline to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials securely to prevent any solvent evaporation during the experiment.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

3. Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards to determine its concentration.

4. Data Analysis:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration represents the solubility of 2,4-dichloro-6-methoxyquinoline in the specific organic solvent at the experimental temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2,4-dichloro-6-methoxyquinoline.

Caption: Workflow for determining the solubility of 2,4-dichloro-6-methoxyquinoline.

References

The Enduring Legacy of Substituted Quinolines: A Technical Guide to their Discovery, History, and Application

An in-depth whitepaper for researchers, scientists, and drug development professionals on the pivotal role of substituted quinolines in the advancement of modern medicine and chemical synthesis.

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. First identified in the 19th century, its versatile structure has given rise to a vast and diverse family of substituted derivatives with profound impacts on human health. From the first antimalarial drugs to contemporary anticancer agents, the history of substituted quinolines is inextricably linked with major milestones in drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of these critical compounds, complete with detailed experimental protocols for their synthesis, quantitative data on their biological activities, and visualizations of their mechanisms of action.

The Dawn of Quinoline: From Coal Tar to the Laboratory

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1] However, it was the elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, by August Kekulé in 1869 that laid the theoretical groundwork for its synthetic exploration.[1] The late 19th century witnessed a surge in the development of methods to construct the quinoline core, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids.

The first laboratory synthesis of quinoline was achieved by Konigs in 1879.[2] Shortly thereafter, in 1880, Zdenko Hans Skraup developed a robust method that allowed for the larger-scale production of quinoline.[1][3] The Skraup synthesis, and other classical named reactions that followed, were instrumental in unlocking the potential of the quinoline scaffold for further derivatization and investigation.

Key Historical Milestones in the Development of Substituted Quinolines

The timeline below highlights the pivotal discoveries and developments in the history of substituted quinolines.

Figure 1. A timeline illustrating the major milestones in the discovery and development of substituted quinolines.

Classical Synthetic Routes to the Quinoline Core

The ability to synthesize the quinoline scaffold efficiently and with diverse substitution patterns has been crucial to its enduring importance. Several classical named reactions, developed in the late 19th century, remain fundamental to quinoline chemistry.

The Skraup Synthesis

The Skraup synthesis is a vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[3]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a suitable reaction vessel, carefully mix aniline and glycerol.

-

Slowly add concentrated sulfuric acid with constant stirring and cooling.

-

Add ferrous sulfate to moderate the reaction.

-

Gently heat the mixture. The reaction is highly exothermic.

-

Once the initial vigorous reaction subsides, add the nitrobenzene portion-wise.

-

Heat the reaction mixture to maintain a steady reflux.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralize the excess acid with a strong base (e.g., sodium hydroxide) until the solution is alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Purify the collected quinoline by fractional distillation.

-

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Materials: 2-aminobenzaldehyde, a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the 2-aminobenzaldehyde and the ketone in the solvent in a reaction flask.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to reflux for a specified period.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

The Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid

-

Materials: Isatin, a carbonyl compound (e.g., a ketone or aldehyde), a strong base (e.g., potassium hydroxide), and a suitable solvent (e.g., ethanol or water).

-

Procedure:

-

In a reaction vessel, dissolve isatin in an aqueous or alcoholic solution of the strong base. This opens the isatin ring to form an isatinic acid salt.

-

Add the carbonyl compound to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

-

Other Notable Classical Syntheses

-

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating cyclizes to a 4-quinolone.[6]

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.[7]

Substituted Quinolines in Medicine: A Legacy of Therapeutic Innovation

The true impact of substituted quinolines lies in their extensive applications in medicine. The journey began with the use of the naturally occurring quinoline alkaloid, quinine, for the treatment of malaria.

Antimalarial Quinolines

Quinine, extracted from the bark of the cinchona tree, was the first effective treatment for malaria.[8] The quest for synthetic alternatives, particularly during times of war when natural quinine supplies were scarce, led to the development of a plethora of synthetic quinoline-based antimalarials.[9] Chloroquine, a 4-aminoquinoline synthesized in 1934, became a cornerstone of malaria treatment for decades.[8] Other important antimalarial quinolines include primaquine, mefloquine, and amodiaquine.

Mechanism of Action of Chloroquine

The primary mechanism of action of chloroquine and other 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite.

Figure 2. Mechanism of action of the antimalarial drug chloroquine.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (sensitive) | ~20 | [10] |

| Chloroquine | W2 (resistant) | >100 | [10] |

| Mefloquine | 3D7 | ~30 | [10] |

| Mefloquine | W2 | ~40 | [10] |

| (S)-enantiomer of a 4-aminoalcohol quinoline | 3D7 | ~10 | [10] |

| (S)-enantiomer of a 4-aminoalcohol quinoline | W2 | ~20 | [10] |

Anticancer Quinolines

In recent decades, the quinoline scaffold has been extensively explored for its anticancer potential.[11] Substituted quinolines have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of topoisomerases and protein kinases.[2]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[2] Certain quinoline derivatives, such as camptothecin and its analogs, can inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[2]

Figure 3. Mechanism of action of quinoline-based topoisomerase inhibitors.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] The aberrant activity of kinases is a hallmark of many cancers. Several substituted quinolines have been developed as potent kinase inhibitors, targeting pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[12]

Figure 4. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based kinase inhibitors.

Table 2: In Vitro Anticancer Activity of Selected Substituted Quinolines

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-Quinoline derivatives | MCF-7 (Breast) | IC50 | 29.8 - 40.4 | [13] |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | IC50 | 19.88 | [13] |

| 2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | IC50 | 43.95 | [13] |

| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | IC50 | 49.01 - 77.67% inhibition | [13] |

| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | IC50 | 1.38 | [14] |

| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | IC50 | 5.34 | [14] |

| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | IC50 | 5.21 | [14] |

| Pyrazolo[4,3-f]quinoline (2E) | Various | GI50 | < 8 | [15] |

Antibacterial Quinolines (Fluoroquinolones)

The discovery of nalidixic acid in the 1960s, a quinolone carboxylic acid, marked the beginning of the quinolone class of antibiotics. Subsequent structural modifications, most notably the addition of a fluorine atom, led to the development of the highly potent fluoroquinolones, such as ciprofloxacin and levofloxacin. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Conclusion and Future Perspectives

The journey of substituted quinolines, from their origins in coal tar to their current status as indispensable tools in medicine, is a testament to the power of organic synthesis and medicinal chemistry. The foundational synthetic methods developed over a century ago continue to be relevant, while modern advancements are enabling the creation of even more complex and targeted derivatives. The remarkable versatility of the quinoline scaffold ensures its continued prominence in the search for new therapeutic agents to combat a wide range of human diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of substituted quinolines is essential for driving future innovation in this exciting and impactful field.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-Dichloro-6-methoxyquinoline, a key chemical intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-Dichloro-6-methoxyquinoline. These predictions are derived from the known effects of substituents on the quinoline scaffold and are intended to serve as a reference for experimental verification. The molecular structure and numbering scheme are provided below for clarity.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 1H | H-8 |

| ~ 7.40 | dd | 1H | H-7 |

| ~ 7.35 | d | 1H | H-5 |

| ~ 7.30 | s | 1H | H-3 |

| ~ 3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | C-6 |

| ~ 152.0 | C-2 |

| ~ 148.0 | C-8a |

| ~ 144.0 | C-4 |

| ~ 132.0 | C-8 |

| ~ 128.0 | C-4a |

| ~ 124.0 | C-7 |

| ~ 122.0 | C-3 |

| ~ 105.0 | C-5 |

| ~ 56.0 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1610-1580 | Strong | C=N Stretch (Quinoline ring) |

| 1550-1450 | Strong | C=C Aromatic Ring Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050-1000 | Medium | Aryl-O Stretch (Symmetric) |

| 850-750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 227 | 100 | [M]⁺ (with ²³⁵Cl₂) |

| 229 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 231 | 10 | [M+4]⁺ (with ²³⁷Cl₂) |

| 192 | Moderate | [M-Cl]⁺ |

| 184 | Moderate | [M-OCH₃ - H]⁺ |

| 164 | Moderate | [M-Cl - CO]⁺ |

Note: The molecular weight of 2,4-Dichloro-6-methoxyquinoline is 228.07 g/mol .[1] The isotopic pattern for two chlorine atoms is a key diagnostic feature in the mass spectrum.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as 2,4-Dichloro-6-methoxyquinoline.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2 Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.[2]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[2]

-

Cleaning: After analysis, retract the pressure arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The sample is ionized by applying a high voltage to the ESI needle, creating a fine spray of charged droplets.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

The instrument parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal of the ion of interest.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic distribution pattern corresponding to the two chlorine atoms.[3]

Workflow for Spectroscopic Analysis

The logical flow from compound synthesis to structural confirmation using various spectroscopic techniques is a critical process in chemical research. The diagram below illustrates a typical workflow.

References

Crystal Structure Analysis of 2,4-Dichloro-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of 2,4-dichloro-6-methoxyquinoline, a compound of interest in medicinal chemistry. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and outline the methodology for its structural elucidation.

Synthesis and Crystallization

The synthesis of 2,4-dichloro-6-methoxyquinoline was adapted from a method first reported by Ziegler & Gelfert (1959) and is a one-pot reaction.[1]

Experimental Protocol:

A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) was heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[1] Following the reaction, the mixture was cooled and then poured into crushed ice with vigorous stirring. The solution was subsequently made alkaline using a 5 M sodium hydroxide solution, which resulted in the precipitation of the crude product as a brown solid.[1]

Purification was achieved via column chromatography using a hexane-EtOAc (95:5) mobile phase. This process yielded the pure 2,4-dichloro-6-methoxyquinoline as off-white needles suitable for X-ray diffraction analysis.[1]

Crystallographic Data

The crystal structure of 2,4-dichloro-6-methoxyquinoline (C₁₀H₇Cl₂NO) was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₇Cl₂NO |

| Formula Weight (Mᵣ) | 228.07 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (V) (ų) | 482.5 (3) |

| Z | 2 |

| Temperature (K) | 290 (2) |

| Radiation (λ) (Å) | Mo Kα (0.71073) |

| Absorption Coefficient (μ) (mm⁻¹) | 0.63 |

| Crystal Size (mm) | 0.25 × 0.18 × 0.15 |

| F(000) | 232 |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.570 |

Data Collection and Refinement

The X-ray diffraction data was collected using a Bruker SMART CCD area-detector diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97.

Experimental Protocol:

-

Data Collection: Data was collected using a Bruker SMART CCD area-detector diffractometer.[1]

-

Cell Refinement and Data Reduction: SAINT software was used for cell refinement and data reduction.[1]

-

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]

-

Structure Refinement: Refinement was carried out using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]

-

Molecular Graphics: The molecular graphics were generated using ORTEP-3 and CAMERON, and the material for publication was prepared with PLATON.[1]

Table 2: Data Collection and Refinement Details. [1]

| Parameter | Value |

| Reflections Collected | 5720 |

| Independent Reflections | 1782 |

| Reflections with I > 2σ(I) | 1272 |

| R_int | 0.054 |

| R[F² > 2σ(F²)] | 0.065 |

| wR(F²) | 0.197 |

| Goodness-of-fit (S) | 1.15 |

| No. of Parameters | 128 |

| Δρ_max (e Å⁻³) | 0.38 |

| Δρ_min (e Å⁻³) | -0.64 |

| T_min / T_max (Absorption Correction) | 0.811 / 0.909 |

Structural Features

The 2,4-dichloro-6-methoxyquinoline molecule is essentially planar, with the exception of the methyl hydrogen atoms, showing a maximum deviation of 0.0385 (1) Å from the mean plane.[1] The crystal packing is stabilized by π–π stacking interactions between the quinoline ring systems of adjacent molecules.[1] Specifically, interactions are observed between the six-membered carbon rings (Cg1) and the entire quinoline ring system (Cg2).[1]

Table 3: π–π Stacking Interaction Geometry. [1]

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slippage (Å) | Symmetry Code |

| Cg1···Cg1 | 3.700 (3) | 3.470 | 1.283 | 2 - x, -y, 1 - z |

| Cg2···Cg2 | 3.690 (3) | 3.497 | 1.178 | 1 - x, -y, 1 - z |

| Cg1···Cg2 | 3.736 (3) | 3.476 | - | 2 - x, -y, -z |

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,4-Dichloro-6-methoxyquinoline

A Technical Deep Dive for Researchers and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications. Among the vast array of quinoline derivatives, those functionalized at the 2, 4, and 6 positions have garnered significant attention for their potent and diverse biological activities. This technical guide focuses on the 2,4-dichloro-6-methoxyquinoline scaffold, a key intermediate and a foundational structure for the development of novel therapeutic agents. This document will provide an in-depth exploration of the potential biological activities associated with this scaffold, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

A Spectrum of Biological Promise

Derivatives of the quinoline scaffold have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The strategic placement of chloro groups at the 2 and 4 positions of the quinoline ring provides reactive sites for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives. The methoxy group at the 6-position can also be a critical determinant of biological activity, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Multifaceted Approach

The fight against cancer has been a major focus for the development of quinoline-based compounds. Derivatives of the 2,4-dichloro-6-methoxyquinoline scaffold are anticipated to exhibit anticancer properties through various mechanisms of action that are well-established for the broader quinoline class. These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1][2] Furthermore, some quinoline derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]

Key Anticancer Mechanisms of Quinoline Derivatives:

-

Topoisomerase Inhibition: Quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[1]

-

Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[1][4]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can halt cell division and induce apoptosis in cancer cells.[3]

-

Induction of Apoptosis: Several quinoline derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[2][5]

Antimicrobial and Antiviral Frontiers

The quinoline scaffold is a cornerstone in the development of antimicrobial and antiviral agents. The antimalarial drugs chloroquine and mefloquine are classic examples of the therapeutic success of quinoline-based compounds. The 2,4-dichloro-6-methoxyquinoline scaffold serves as a versatile starting point for the synthesis of novel derivatives with potential activity against a range of pathogens, including bacteria, fungi, and viruses.[6][7] For instance, the quinoline derivative HT61 has shown efficacy against Staphylococcus aureus biofilms.[6] Novel quinoline derivatives have also demonstrated inhibitory activity against Dengue virus serotype 2.[2]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and phosphodiesterase 4 (PDE4). The development of novel anti-inflammatory drugs from the 2,4-dichloro-6-methoxyquinoline scaffold is an active area of research.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of derivatives that are structurally related to the 2,4-dichloro-6-methoxyquinoline scaffold. It is important to note that specific data for derivatives directly synthesized from 2,4-dichloro-6-methoxyquinoline is limited in the public domain. The presented data is for closely related analogs and serves to illustrate the potential of this chemical space.

Table 1: Anticancer Activity of 6-Methoxyquinoline Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 11 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung) | GI₅₀ | 0.94 | [1] |

| MDA-MB-231/ATCC (Breast) | GI₅₀ | 0.04 | [1] | ||

| SF-295 (CNS) | GI₅₀ | <0.01 | [1] | ||

| 15a | 4-(4-(Hydroxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinoline | Mean of 60 cell lines | GI₅₀ | 3.02 | [1] |

| 15b | 4-(4-(Methoxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinoline | Mean of 60 cell lines | GI₅₀ | 3.89 | [1] |

| 1f | 7-Fluoro-4-(substituted-anilino)quinoline | HeLa (Cervical) | IC₅₀ | 10.18 | [2] |

| BGC823 (Gastric) | IC₅₀ | 8.32 | [2] | ||

| 2i | 8-Methoxy-4-(substituted-anilino)quinoline | HeLa (Cervical) | IC₅₀ | 7.15 | [2] |

| BGC823 (Gastric) | IC₅₀ | 4.65 | [2] | ||

| 3c | 2-Morpholino-4-(4-chloroanilino)quinoline | HepG2 (Liver) | IC₅₀ | 11.42 | [5] |

| 3d | 2-Morpholino-4-(4-bromoanilino)quinoline | HepG2 (Liver) | IC₅₀ | 8.50 | [5] |

| 3e | 2-Morpholino-4-(4-iodoanilino)quinoline | HepG2 (Liver) | IC₅₀ | 12.76 | [5] |

Table 2: Kinase Inhibitory Activity of Quinoline/Quinazoline Derivatives

| Compound ID | Derivative Class | Target Kinase | Activity Metric | Value (nM) | Reference |

| 1 | 2,4-Diamino-6,7-dimethoxyquinazoline (BIX-01294) | G9a | IC₅₀ | ~2.5 | |

| 15e | 4-Morpholino-2-phenylthieno[3,2-d]pyrimidine | PI3K p110α | IC₅₀ | 2.0 | [8] |

| 1b | Pyrazolo[3,4-g]isoquinoline | Haspin | IC₅₀ | 57 | [9] |

| 1c | Pyrazolo[3,4-g]isoquinoline | Haspin | IC₅₀ | 66 | [9] |

| 2c | Pyrazolo[3,4-g]isoquinoline | Haspin | IC₅₀ | 62 | [9] |

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Compound ID | Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| HT61 | Quinoline derivative | Staphylococcus aureus (biofilm) | - | Effective | [6] |

| 3l | 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | E. coli | MIC | 7.812 | [10] |

| C. albicans | MIC | 31.125 | [10] | ||

| 8 | N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | MIC | 4 | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of the biological activities of novel compounds. This section provides an overview of key protocols used in the evaluation of quinoline derivatives.

Synthesis of 4-(4-chloro-6-methoxyquinolin-2-yl)benzonitrile

This protocol describes a Suzuki coupling reaction to introduce an aryl group at the 2-position of the quinoline scaffold, starting from 2,4-dichloro-6-methoxyquinoline.

Materials:

-

2,4-dichloro-6-methoxyquinoline

-

4-cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 4-cyanophenylboronic acid and 2,4-dichloro-6-methoxyquinoline in DMF.

-

Add the catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting solid precipitate by filtration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2,4-dichloro-6-methoxyquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

2,4-dichloro-6-methoxyquinoline derivatives

-

Inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological signaling pathways and experimental workflows. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activities of quinoline derivatives.

Conclusion and Future Directions

The 2,4-dichloro-6-methoxyquinoline scaffold represents a highly versatile and promising starting point for the development of a new generation of therapeutic agents. The existing body of research on quinoline derivatives strongly suggests that compounds derived from this scaffold are likely to possess significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of reactive chlorine atoms facilitates the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of 2,4-dichloro-6-methoxyquinoline. A deeper understanding of the molecular mechanisms of action and the identification of specific cellular targets will be crucial for the rational design of more effective and safer drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2,4-Dichloro-6-methoxyquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with a broad spectrum of biological activities.[1] Among its many derivatives, 2,4-dichloro-6-methoxyquinoline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring reactive chlorine atoms at the 2- and 4-positions and an electron-donating methoxy group at the 6-position, allows for facile and selective functionalization. This strategic arrangement makes it an ideal precursor for the synthesis of a diverse array of bioactive molecules, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2,4-dichloro-6-methoxyquinoline as a pivotal intermediate in the development of targeted therapeutics, with a focus on kinase inhibitors and antimalarial agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-6-methoxyquinoline is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂NO |

| Molar Mass | 228.07 g/mol |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 327.9 ± 37.0 °C (Predicted) |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) |

| pKa | -1.09 ± 0.50 (Predicted) |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |

Synthesis of 2,4-Dichloro-6-methoxyquinoline

The most common and efficient synthesis of 2,4-dichloro-6-methoxyquinoline involves a one-pot reaction from p-anisidine and malonic acid using phosphorus oxychloride (POCl₃) as both a cyclizing and chlorinating agent.[1]

Experimental Protocol: One-pot Synthesis from p-Anisidine

Materials:

-

p-Anisidine

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of p-anisidine (1.0 equivalent) and malonic acid (1.5 equivalents) is prepared in a round-bottom flask.

-

An excess of phosphorus oxychloride (POCl₃) is slowly added to the mixture with stirring.

-

The reaction mixture is heated to reflux and stirred for 5 hours.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured into crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to afford 2,4-dichloro-6-methoxyquinoline.

Applications in Medicinal Chemistry

The reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloro-6-methoxyquinoline allows for selective nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for a wide range of medicinally important compounds.

Kinase Inhibitors for Cancer Therapy

Quinoline-based molecules are prominent scaffolds for the development of kinase inhibitors.[2][3] 2,4-Dichloro-6-methoxyquinoline and its close analog, 4-chloro-6,7-dimethoxyquinoline, are key intermediates in the synthesis of potent inhibitors of several oncogenic kinases, including c-Met and EGFR.[4][5]

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in numerous cancers.[5][6] Derivatives of 6,7-dimethoxy-4-anilinoquinoline, synthesized from 4-chloro-6,7-dimethoxyquinoline, have been identified as potent c-Met inhibitors.[4][7]

Quantitative Data for c-Met Inhibitors:

| Compound | c-Met IC₅₀ (µM) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | MKN-45 GI₅₀ (µM) |

| 12n | 0.030 ± 0.008 | 1.25 ± 0.11 | 2.34 ± 0.25 | 0.89 ± 0.09 |

| Cabozantinib | 0.005 ± 0.001 | 0.15 ± 0.02 | 1.02 ± 0.13 | 0.03 ± 0.004 |

Data sourced from a study on 6,7-dimethoxy-4-anilinoquinolines.[4]

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and quinoline-based compounds have been developed as potent EGFR inhibitors.[2][3] The 4-anilinoquinoline scaffold is a key pharmacophore for EGFR inhibition.[2]

Quantitative Data for EGFR/HER-2 Dual Inhibitors:

| Compound | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | MCF-7 GI₅₀ (nM) | A-549 GI₅₀ (nM) |

| 5a | 71 | 31 | 25 | 38 |

| Erlotinib | 80 | - | - | - |

| Lapatinib | - | 26 | - | - |

Data sourced from a study on quinoline-based EGFR/HER-2 dual-target inhibitors.[8]

G9a Histone Methyltransferase Inhibitors

G9a is a histone methyltransferase that plays a crucial role in epigenetic regulation, and its overexpression is linked to various cancers.[9] Quinoline and quinazoline scaffolds have been explored for the development of G9a inhibitors.[10]

Antimalarial Agents

The quinoline core is a well-established pharmacophore in antimalarial drug discovery.[11] 2,4-Dichloro-6-methoxyquinoline can serve as a starting material for the synthesis of novel antimalarial compounds through the introduction of various side chains at the 2- and 4-positions, which can interfere with the parasite's lifecycle.[12][13]

Quantitative Data for Antimalarial Quinoline Derivatives:

| Compound | P. falciparum IC₅₀ (µg/mL) |

| 60 | 0.19 |

| Chloroquine | 0.20 |

Data sourced from a review on quinoline conjugates for antimalarial activity.[11]

Detailed Experimental Protocols

Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives (General Procedure)

This protocol outlines the general method for the nucleophilic aromatic substitution reaction between a dichloroquinoline derivative and a substituted aniline to synthesize kinase inhibitors.

Materials:

-

4-Chloro-6,7-dimethoxyquinoline (or 2,4-dichloro-6-methoxyquinoline)

-

Substituted aniline

-

Isopropanol

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the appropriate substituted aniline (1.2 equivalents) is suspended in isopropanol.[14]

-

The reaction mixture is stirred at reflux for 5 hours.[14]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by column chromatography on silica gel to afford the desired 6,7-dimethoxy-4-anilinoquinoline derivative.[14]

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Recombinant human kinase (e.g., c-Met, EGFR)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized inhibitor compounds

-

96-well plates

-

Detection reagent (e.g., Kinase-Glo®)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and measure the remaining ATP levels using a detection reagent (luminescence-based).

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, MKN-45)

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor compounds for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The GI₅₀ (Growth Inhibition 50%) value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Conclusion

2,4-Dichloro-6-methoxyquinoline is a readily accessible and highly adaptable chemical scaffold that has proven to be of significant value in medicinal chemistry. Its strategic placement of reactive and modulating functional groups facilitates the efficient synthesis of diverse libraries of compounds. The successful development of potent kinase inhibitors for cancer therapy and promising antimalarial candidates based on this core structure underscores its importance as a privileged building block. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents. Further exploration of the chemical space around the 2,4-dichloro-6-methoxyquinoline core holds considerable promise for identifying next-generation drugs to address unmet medical needs.

References

- 1. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Regioselective Reactivity of Chloro Groups in 2,4-Dichloro-6-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro groups in 2,4-dichloro-6-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the principles governing the differential reactivity of the C2 and C4 positions, with a strong emphasis on nucleophilic aromatic substitution (SNAr). Detailed experimental protocols for selective functionalization at the C4 position are provided, alongside a discussion of palladium-catalyzed cross-coupling reactions. This guide aims to serve as a valuable resource for researchers engaged in the synthesis and derivatization of quinoline-based compounds.

Introduction

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The 2,4-dichloro-6-methoxyquinoline scaffold is a versatile building block, offering two reactive chloro groups for synthetic elaboration. A thorough understanding of the differential reactivity of these two positions is paramount for the rational design and efficient synthesis of novel functionalized quinoline analogs. This guide delves into the electronic factors that dictate the regioselectivity of substitution reactions and provides practical guidance for synthetic chemists.

The Core Principle: Enhanced Reactivity of the C4-Chloro Group

The chloro group at the C4 position of 2,4-dichloro-6-methoxyquinoline is significantly more susceptible to nucleophilic attack than the chloro group at the C2 position. This pronounced regioselectivity is a well-established phenomenon in the chemistry of 2,4-dichloro-N-heterocycles and is primarily governed by electronic factors.

The underlying principle is the superior stabilization of the Meisenheimer intermediate formed during the SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atom of the quinoline ring through resonance. This delocalization stabilizes the intermediate, thereby lowering the activation energy of the reaction pathway for C4 substitution. In contrast, nucleophilic attack at the C2 position results in a less stable intermediate, as the negative charge cannot be as effectively delocalized onto the ring nitrogen.

Computational studies on analogous 2,4-dichloroquinazolines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, further indicating its higher susceptibility to nucleophilic attack.

Quantitative Data on Reactivity